5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Overview
Description
“5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been an attractive area for researchers. Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions . These synthetic routes often use 5-aminopyrazole as a precursor .Molecular Structure Analysis
Pyrazoles, including pyrazolo[1,5-a]pyrimidines, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers . This includes the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .Scientific Research Applications
Synthesis and Molecular Structure
- Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for various disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which could be relevant to the synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride. These methods include SNAr type reactions and Suzuki-Miyaura cross-coupling, offering a versatile approach to creating a library of compounds with potential biological activities (Jismy et al., 2020).
- Crystal Structure Analysis : The study of crystal structures of similar compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, helps in understanding the molecular configurations and interactions, which can be pivotal in assessing the properties and applications of this compound (Liu et al., 2016).
Biological Activities and Applications
- Anti-Proliferative Agents : Pyrazolo[1,5-c]pyrimidines have been synthesized and evaluated for their potential as anti-proliferative agents. This indicates that derivatives of pyrazolo[1,5-a]pyrimidine, such as this compound, could also exhibit similar biological activities (Atta et al., 2019).
- Potential in Antimicrobial Applications : Studies on the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into varnishes and inks suggest their potential use as antimicrobial agents. This could imply that this compound might also find application in this area (El‐Wahab et al., 2015).
Photophysical Properties
- Optical and Fluorescent Properties : The photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines have been explored, showing interesting UV–Vis and fluorescence properties. This suggests that this compound may also have notable optical properties useful in fluorescence and material sciences (Stefanello et al., 2022).
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been identified as inhibitors of various proteins and enzymes, including carboxylesterase, translocator protein, pde10a, and selective kinase .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been shown to impact a variety of pathways, including those involved in antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to exhibit a range of therapeutic potentials, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and proliferation. Additionally, it interacts with translocator proteins and carboxylesterases, affecting their activity and leading to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Furthermore, this compound can disrupt metabolic pathways, leading to reduced energy production and increased oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and translocator proteins, inhibiting their activity and altering downstream signaling pathways . This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . Additionally, this compound can inhibit or activate enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-8-3-1-7(2-4-8)10-5-11(14(17,18)19)22-13(21-10)9(6-20-22)12(16)23/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJTRGNEQLHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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